5-chloro-1-cyclopentyl-1H-pyrazole
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Overview
Description
5-chloro-1-cyclopentyl-1H-pyrazole is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties . The presence of a chlorine atom and a cyclopentyl group in this compound makes it an interesting compound for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-1-cyclopentyl-1H-pyrazole can be achieved through several methods. One common approach involves the cyclocondensation of substituted aromatic aldehydes and tosylhydrazine, followed by cycloaddition with terminal alkynes . Another method includes the reaction of 2,2-dichlorovinyl ketones with 2-(hydroxyethyl)hydrazine, leading to the formation of 3-substituted 5-chloro-1-(2-hydroxyethyl)-1H-pyrazoles .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of metal catalysts, such as copper or palladium, can enhance the efficiency of the cyclization reactions .
Chemical Reactions Analysis
Types of Reactions
5-chloro-1-cyclopentyl-1H-pyrazole undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of metal catalysts.
Substitution: The chlorine atom in the compound can be substituted with other functional groups using reagents like aryl halides and bases.
Common Reagents and Conditions
Oxidation: Bromine, DMSO, and oxygen.
Reduction: Hydrogen gas and metal catalysts.
Substitution: Aryl halides and bases like potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions include various substituted pyrazoles, which can be further utilized in the synthesis of more complex heterocyclic systems .
Scientific Research Applications
5-chloro-1-cyclopentyl-1H-pyrazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-chloro-1-cyclopentyl-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity . This inhibition can lead to various biological effects, including anti-inflammatory and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
5-chloro-1-cyclopentyl-1H-pyrazole is unique due to the presence of both a chlorine atom and a cyclopentyl group, which impart distinct chemical properties and reactivity compared to other pyrazole derivatives. This uniqueness makes it a valuable compound for various synthetic and research applications .
Properties
Molecular Formula |
C8H11ClN2 |
---|---|
Molecular Weight |
170.64 g/mol |
IUPAC Name |
5-chloro-1-cyclopentylpyrazole |
InChI |
InChI=1S/C8H11ClN2/c9-8-5-6-10-11(8)7-3-1-2-4-7/h5-7H,1-4H2 |
InChI Key |
ZPIXVEQCGSWFEL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)N2C(=CC=N2)Cl |
Origin of Product |
United States |
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